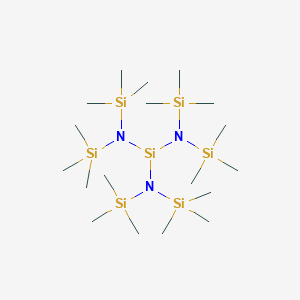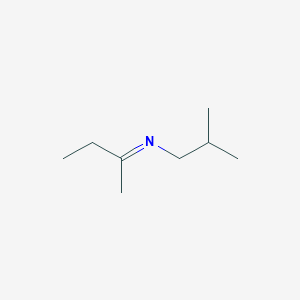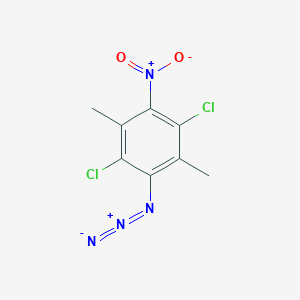
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H6Cl2N4O2. Its structure consists of a benzene ring substituted with azido, dichloro, dimethyl, and nitro groups . The compound’s pale yellow appearance reflects its aromatic nature, which arises from the delocalization of pi electrons across the benzene ring.
Métodos De Preparación
Synthetic Routes: The synthesis of 1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene involves electrophilic aromatic substitution reactions. Specifically, it can be prepared by introducing the azido group (N3) onto a dichlorobenzene precursor. The following steps outline a typical synthetic route:
Bromination: Start with 1,2-dichloro-4-nitrobenzene (a related compound) and brominate it using bromine as the electrophile. This forms the intermediate 1-bromo-2,5-dichloro-3,6-dimethyl-4-nitrobenzene.
Azidation: React the brominated intermediate with sodium azide (NaN) to replace the bromine with an azido group, yielding this compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene undergoes various reactions due to its functional groups:
Electrophilic Aromatic Substitution: The azido group allows for further substitution reactions. Common reagents include halogens, nitric acid, and sulfuric acid.
Reduction: The nitro group can be reduced to an amino group (NH).
Substitution: The dichloro groups can be replaced by other functional groups.
Major products formed from these reactions include derivatives with different substituents on the benzene ring.
Aplicaciones Científicas De Investigación
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene finds applications in:
Chemical Research: As a precursor for synthesizing other compounds.
Biological Studies: It can be used as a probe or labeling agent.
Medicine: Its derivatives may have pharmacological properties.
Industry: For manufacturing specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is unique due to its combination of functional groups. Similar compounds include other nitrobenzenes, but their specific substitutions differ .
Propiedades
Número CAS |
120455-49-4 |
|---|---|
Fórmula molecular |
C8H6Cl2N4O2 |
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
1-azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6Cl2N4O2/c1-3-6(10)8(14(15)16)4(2)5(9)7(3)12-13-11/h1-2H3 |
Clave InChI |
BXWTXSHFOPSALZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])C)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
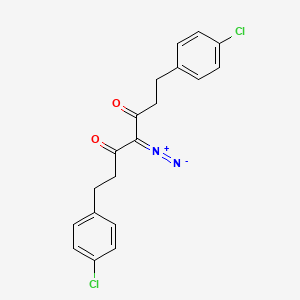
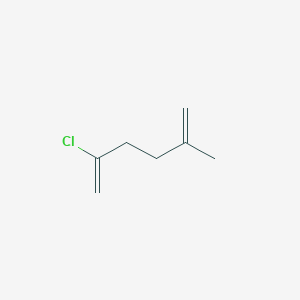
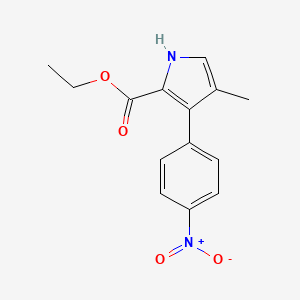

![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)

